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Compound of Interest

Compound Name: 5-Chloro-1H-indole-2-carbonitrile

CAS No.: 1374452-17-1

Cat. No.: B2872060

Get Quote

Executive Summary
5-Chloro-1H-indole-2-carbonitrile (CAS: 1374452-17-1) is a functionalized indole scaffold

used primarily as an intermediate in the synthesis of bioactive pharmaceuticals, particularly

those targeting allosteric sites on G-protein coupled receptors (GPCRs) and kinase inhibitors.

Its physicochemical behavior is defined by two competing electronic effects: the electron-

withdrawing nature of the 2-cyano group, which significantly enhances N-H acidity compared to

the parent indole, and the lipophilic contribution of the 5-chloro substituent. Understanding

these parameters is critical for predicting solubility, membrane permeability, and binding affinity.
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Parameter Detail

IUPAC Name 5-Chloro-1H-indole-2-carbonitrile

CAS Number 1374452-17-1

Molecular Formula C₉H₅ClN₂

Molecular Weight 176.60 g/mol

SMILES Clc1ccc2[nH]cc(C#N)c2c1

Key Functional Groups

5-Chloro (Lipophilic/EWG), 2-Cyano (Strong

EWG/H-bond acceptor), Indole NH (H-bond

donor)

Physicochemical Profiling
Acid Dissociation Constant (pKa)
The acidity of the indole N-H proton is the defining ionization parameter for this molecule.

Parent Indole pKa: ~16.97 (in water, extrapolated), ~21.0 (in DMSO).

Electronic Influence:

2-Cyano Group: The nitrile group at the C2 position is a strong electron-withdrawing group

(EWG) (

). It stabilizes the resulting indolyl anion through direct resonance delocalization and
inductive effects. This lowers the pKa significantly compared to unsubstituted indole.

5-Chloro Group: The halogen at C5 exerts a secondary inductive EWG effect (

), further stabilizing the anion, though to a lesser extent than the nitrile.

Predicted pKa Value: Based on Hammett equation analysis and comparative data from 3-

cyanoindole (pKa ~14.6) and 5-chloroindole (pKa ~16.1), the pKa of 5-chloro-1H-indole-2-
carbonitrile is calculated to be in the range of 13.5 – 14.2.
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Implication: At physiological pH (7.4), the compound remains >99.9% neutral. Deprotonation will

only occur under highly basic conditions (pH > 12), meaning it will behave as a neutral lipophile

in most biological assays.

Lipophilicity (LogP / LogD)
Lipophilicity is the primary driver of this compound's membrane permeability.

Computed LogP (cLogP):2.7 ± 0.3

Experimental Context: The 5-chloro substituent increases lipophilicity (

), while the 2-cyano group lowers it slightly due to polarity (

). The net result is a compound with moderate lipophilicity, ideal for oral bioavailability
(Lipinski Rule of 5 compliant).

LogD (pH 7.4): Since the pKa is >> 7.4, LogD ≈ LogP (2.7).

Visualization of Electronic Effects
The following diagram illustrates the deprotonation equilibrium and the resonance stabilization

that drives the increased acidity.
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Figure 1: Mechanism of acidity enhancement in 5-chloro-1H-indole-2-carbonitrile.

Experimental Methodologies
Since exact experimental values for specific derivatives are often proprietary, the following self-

validating protocols are recommended for empirical determination.

Protocol A: Spectrophotometric pKa Determination
Best for compounds with low aqueous solubility and pKa > 12.

Principle: The UV-Vis spectrum of the indole shifts upon deprotonation. By monitoring

absorbance at

(typically 280–300 nm) across a pH range, the pKa is derived.[1]

Reagents:

Stock Solution: 10 mM compound in DMSO.

Buffer System: Britton-Robinson buffer (pH 2–12) or KOH solutions for pH > 12.

Cosolvent: Methanol (if precipitation occurs, use the Yasuda-Shedlovsky extrapolation

method).
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Procedure:

1. Prepare 10 samples of 50 µM compound in buffers ranging from pH 10 to 14.

2. Record UV-Vis spectra (200–400 nm) for each.

3. Identify the isosbestic point and the wavelength of maximum change (

).

4. Plot Absorbance vs. pH.

5. Fit data to the Henderson-Hasselbalch equation:

Protocol B: HPLC-Based LogP Determination
High-throughput alternative to the Shake-Flask method.

Principle: Retention time (

) on a C18 column correlates linearly with LogP.

System: Agilent 1200 or equivalent HPLC with DAD detector.

Column: Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm).

Mobile Phase: Isocratic Methanol/Water (varying ratios: 50%, 60%, 70% MeOH).

Standards: Inject a mixture of known standards (e.g., Toluene, Naphthalene, Indole,

Triphenylene).

Procedure:

1. Measure capacity factor (

) for standards and the analyte:

.

2. Construct a calibration curve:
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.

3. Interpolate the LogP of 5-chloro-1H-indole-2-carbonitrile.

Start: HPLC LogP Protocol

Prepare Standards
(Toluene, Indole, etc.)
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k' = (tR - t0) / t0
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Figure 2: Workflow for HPLC-based lipophilicity determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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